molecular formula C6H4F2IN B2362556 2,5-Difluoro-4-iodoaniline CAS No. 155906-13-1

2,5-Difluoro-4-iodoaniline

Cat. No. B2362556
CAS RN: 155906-13-1
M. Wt: 255.006
InChI Key: DQTJNHXTFILGGG-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-iodoaniline is a chemical compound with the CAS Number: 155906-13-1. It has a linear formula of C6H4F2IN . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 . The molecular weight of the compound is 255.01 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8 degrees Celsius .

Scientific Research Applications

Haloaniline-Induced Nephrotoxicity Studies

Haloanilines, including compounds similar to 2,5-Difluoro-4-iodoaniline, are significant in studying nephrotoxic effects. Research shows that these compounds, when used as chemical intermediates in various industries, can have different levels of nephrotoxicity. For example, studies on renal cortical slices indicate that certain haloanilines do not increase lactate dehydrogenase (LDH) release, which is a marker of nephrotoxicity, while others, like 4-iodoaniline, can significantly reduce gluconeogenesis, indicating potential nephrotoxicity (Hong et al., 2000).

Antitumor Compound Synthesis

In medicinal chemistry, this compound derivatives are used to synthesize antitumor compounds. These compounds, through Sonogashira reactions, have shown selective inhibition of cancer cell lines, particularly in colon and renal origins, signifying their potential as therapeutic agents in oncology (McCarroll et al., 2007).

Synthesis of Benzoxazinones

The compound is involved in the synthesis of benzoxazinones, a class of compounds with varied applications, including potential therapeutic use. The process includes a one-pot reaction involving this compound, which leads to the creation of these derivatives with good yields (Larksarp and Alper, 1999).

Studying Nonbonding Interactions in Pharmaceuticals

The influence of fluorine substitution, as seen in this compound, on nonbonding interactions is crucial in pharmaceuticals. These studies contribute to understanding drug-protein complex formation, where noncovalent interactions like hydrogen bonds and halogen bonds play a significant role (Pietruś et al., 2021).

Palladium-Catalyzed Synthesis

This compound is used in palladium-catalyzed reactions for synthesizing various organic compounds, including indole derivatives. The process involves a regiocontrol mechanism that allows for the selective formation of these derivatives, demonstrating the versatility of this compound in synthetic chemistry (Konno et al., 2004).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-difluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTJNHXTFILGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,5-Difluoroaniline (38 g) was dissolved in acetic acid (120 ml), and then pyridine (25 g) was added thereto, followed by stirring. A mixed solution of iodine monochloride (50 g) with acetic acid (30 ml) was added dropwise thereto. After stirring at room temperature for 1 hour, the mixed solution was further stirred at 70° to 80° C. for 2 hours. Then, the reaction solution was poured into water, and the precipitated crystals were filtered, followed by washing with water. The resulting crystals were dissolved in chloroform, and then washed with water twice, further with 10% potassium hydroxide aqueous solution twice, and furthermore with water twice, followed by distilled off chloroform therefrom. The residue was distilled under reduced pressure (b.p. 130° to 140° C./20 mmHg), and then recrystallized from methanol, to give 4-iodo-2,5-difluoroaniline (50 g).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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